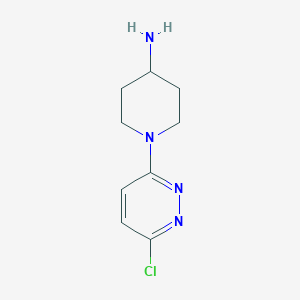

1-(6-Chloropyridazin-3-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPCMZDULZMSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423508 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100241-10-9 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Piperidin-4-amine

The most direct route involves reacting 3,6-dichloropyridazine with piperidin-4-amine under reflux in ethanol. In a representative procedure, 3,6-dichloropyridazine (1.0 equiv) is combined with piperidin-4-amine (1.2 equiv) and hydrochloric acid (0.1 equiv) in ethanol, followed by heating at 80°C for 6–8 hours. The reaction proceeds via NAS, where the amine attacks the electron-deficient C-6 position of the pyridazine ring, displacing chlorine.

Key Data:

Optimization of Reaction Conditions

The use of HCl as a catalyst is critical. Increasing HCl equivalents accelerates the reaction but also promotes solvolysis. A balance is achieved at 0.1–0.2 equiv of HCl, yielding >98% conversion with minimal side products. Ethanol outperforms water and acetonitrile in solubility and reaction efficiency, as shown in Table 1.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Conversion (%) at 6 h | Yield (%) | Side Products (%) |

|---|---|---|---|

| Ethanol | 98 | 85 | 2 |

| Water | 62 | 55 | 15 |

| Acetonitrile | 78 | 70 | 8 |

Data adapted from analogous amination studies.

Alternative Synthetic Routes

Use of Prefunctionalized Pyridazine Intermediates

An alternative approach starts with 3-chloro-6-hydrazinopyridazine, which is condensed with β-ketonitriles to form pyrazole intermediates. Subsequent displacement of chlorine with piperidin-4-amine in ethanol at 70°C yields the target compound. This method benefits from higher regioselectivity but requires additional steps for intermediate synthesis.

Reaction Scheme:

Solvent Effects and Catalysis

Recent advancements highlight water as a green solvent for NAS. In a modified protocol, the reaction occurs in aqueous ethanol (1:1 v/v) with 0.1 equiv HCl, achieving 80% yield at 60°C. This method reduces environmental impact while maintaining efficiency.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

-

δ 7.74 (d, J = 5.3 Hz, 1H, pyridazine H-5)

-

δ 3.55–3.60 (t, 4H, piperidine H-2, H-6)

-

δ 2.04–2.11 (q, 4H, piperidine H-3, H-5)

IR (KBr, cm⁻¹):

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >99% purity, with retention time = 8.2 min.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Amination | 85 | 99 | 6–8 | High |

| Prefunctionalized Route | 75 | 98 | 12 | Moderate |

| Aqueous-Ethanol | 80 | 97 | 10 | High |

The direct amination method offers the best balance of yield and scalability, while aqueous-ethanol conditions align with green chemistry principles .

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridazine ring is replaced by other nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Drug Discovery

1-(6-Chloropyridazin-3-yl)piperidin-4-amine serves as an important intermediate in the synthesis of various drug candidates. Its structural characteristics make it a valuable building block in the development of pharmaceuticals targeting specific biological pathways. The presence of the chlorinated pyridazine moiety may enhance its reactivity, potentially leading to compounds with improved efficacy against various diseases.

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme interactions and influencing metabolic pathways. While specific mechanisms of action are not extensively documented, studies suggest that it may interact with cellular targets involved in critical physiological processes.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of derivatives related to this compound against various cancer cell lines, including SB-ALL, NALM-6, and MCF-7. The results indicated promising cytotoxicity, suggesting that compounds with similar structural features could be explored further for anti-cancer applications .

Structure-Activity Relationship (SAR) Analysis

Investigations into the structure-activity relationships of piperidine derivatives have revealed insights into how modifications can affect biological activity. For instance, substituting different groups on the piperidine or pyridazine rings can lead to variations in potency against specific targets, highlighting the importance of chemical structure in drug design .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine/Pyrimidine/Pyridine Derivatives

1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride

- Molecular Formula : C9H14Cl2N4

- Key Features : Replaces pyridazine with pyrimidine (two meta-positioned nitrogen atoms). The chlorine at position 6 and piperidin-3-amine substitution alter electronic distribution and hydrogen-bonding capacity.

- Significance : Pyrimidine derivatives are common in antiviral and anticancer agents due to their ability to mimic nucleobases. The hydrochloride salt improves solubility .

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine

- Molecular Formula : C11H14ClN3O

- Key Features: Incorporates a pyridine ring (one nitrogen atom) with a carbonyl linker to the piperidine.

1-(3-Chloropyridin-2-yl)piperidin-4-amine

- Molecular Formula : C10H14ClN3

- Key Features : Chlorine at position 3 of pyridine instead of position 6 in pyridazine. Positional isomerism impacts steric hindrance and target binding.

- Significance : Such analogs are explored in CNS-targeting drugs due to pyridine’s prevalence in neurotransmitter analogs .

Piperidine-Modified Analogs

RB-005 (1-(4-octylphenethyl)piperidin-4-amine)

- Molecular Formula : C21H36N2

- Key Features : Substitutes pyridazine with a lipophilic 4-octylphenethyl chain.

- Biological Activity : Selective sphingosine kinase 1 (SphK1) inhibitor (IC50 = 3.6 µM). The hydrophobic tail enhances membrane interaction, critical for SphK1 inhibition in cancer pathways .

1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine

Functional Group Variations

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

- Molecular Formula : C9H12ClN3O

- Key Features : Replaces the amine group with a hydroxyl group, reducing basicity and altering hydrogen-bonding capacity.

- Significance : Hydroxyl groups may improve solubility but reduce bioavailability due to increased polarity .

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Impact : Chlorine at position 6 in pyridazine improves electrophilicity, which may enhance covalent binding in targeted therapies .

- Biological Relevance : Piperidine-4-amine derivatives with lipophilic tails (e.g., RB-005) show promise in oncology, while heterocyclic variants (e.g., thiazole) expand utility in infectious disease research .

Biological Activity

1-(6-Chloropyridazin-3-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring and a chlorinated pyridazine moiety, which may enhance its interaction with biological targets. Despite its promising structure, the biological activity of this compound is not extensively documented in the literature, indicating a gap in research that warrants further exploration.

The molecular formula of this compound is C₁₁H₁₄ClN₃, with a molecular weight of approximately 212.68 g/mol. The presence of chlorine in the pyridazine ring is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research on this compound has primarily focused on its inhibitory effects on specific cellular pathways, particularly its impact on protein kinase B (PKB/Akt) signaling. This pathway is crucial for various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway may have therapeutic implications for conditions such as cancer and metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is informative to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridazin-3-yl)piperidin-4-amine | Contains a non-chlorinated pyridazine variant | May exhibit different reactivity |

| 6-Chloro-N-(piperidin-4-yl)pyridazin-3-amines | Similar piperidine and pyridazine rings | Variation in substituents could affect activity |

| 2-Amino-pyridazine derivatives | Amino group substitution on pyridazine | Different functional groups alter properties |

| 4-Amino-piperidine derivatives | Substitution on piperidine | Varying degrees of biological activity |

Case Studies and Research Findings

Although comprehensive studies specifically targeting this compound are scarce, related research highlights the importance of piperidine derivatives in various therapeutic contexts:

- Antifungal Activity : Research on piperidine-based compounds has shown promising antifungal activities against pathogens like Candida auris. Derivatives similar to piperidine have been tested for their ability to disrupt fungal cell membranes and induce apoptosis .

- Antiviral Properties : Studies involving piperazine derivatives indicate potential antiviral activities against several viruses, including HIV and herpes simplex virus (HSV). These findings underscore the relevance of piperidine derivatives in antiviral drug development .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting that modifications to the piperidine structure can yield compounds with significant therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Chloropyridazin-3-yl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves nucleophilic substitution between 3,6-dichloropyridazine and piperidin-4-amine. Key steps include:

- Reagents : Use of bases (e.g., KCO) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidin-4-amine to 3,6-dichloropyridazine) and employing microwave-assisted synthesis to reduce reaction time .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this compound validated in crystallographic studies?

- Experimental Design : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement).

- Key Parameters : Monitor bond angles (e.g., Cl–N–C in pyridazine ring) and torsional strain in the piperidine moiety. Compare with density functional theory (DFT)-optimized geometries .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination).

- Target engagement : Radioligand binding assays for neurotransmitter receptors (e.g., serotonin or dopamine transporters) based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Strategy : Synthesize derivatives with modifications to:

- Pyridazine ring : Replace Cl with electron-withdrawing groups (e.g., CF) to enhance binding to hydrophobic pockets.

- Piperidine amine : Introduce methyl or ethyl groups to modulate steric effects and solubility .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., NLRP3 inhibition vs. calcium channel modulation)?

- Methodological Considerations :

- Pathway-specific assays : Use THP-1 macrophages for NLRP3 inflammasome activation (IL-1β ELISA) vs. patch-clamp electrophysiology for calcium channel currents.

- Off-target profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Q. How can computational modeling predict metabolic stability and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (CYP3A4/2D6 liability) and hERG channel inhibition.

- Metabolite ID : LC-MS/MS with hepatocyte incubations to detect oxidative dechlorination or piperidine ring oxidation .

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. Why do NMR and X-ray crystallography data sometimes conflict in confirming piperidine ring puckering?

- Root Cause : Solution-state NMR averages dynamic conformations, while X-ray captures static crystal packing effects.

- Resolution : Perform variable-temperature NMR to assess ring flexibility or use solid-state NMR for direct comparison .

Q. How to address discrepancies in IC values across independent studies?

- Factors : Cell passage number, assay temperature, and compound solubility (e.g., DMSO stock concentration).

- Best Practices :

- Standardize cell lines (e.g., ATCC-certified sources).

- Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation .

Methodological Resources

- Synthesis Optimization : Microwave reactors (Biotage Initiator+) for rapid screening of reaction conditions .

- Structural Analysis : SHELX suite for crystallography; Bruker TopSpin for NMR processing .

- Biological Profiling : Eurofins Panlabs for target selectivity panels; PubChem BioAssay for public data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.